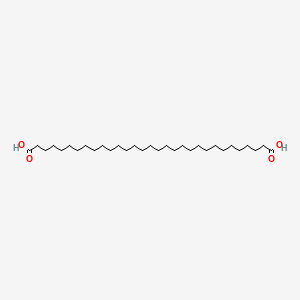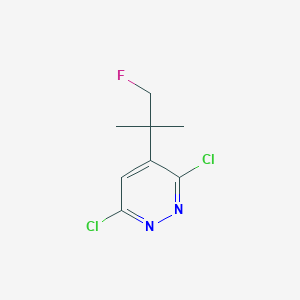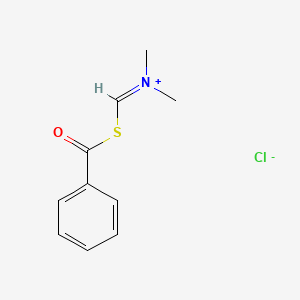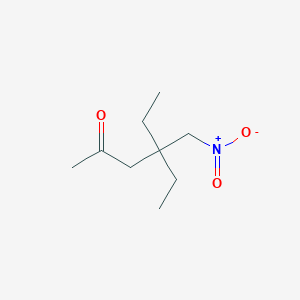
Hentriacontanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C31H60O4. It is a saturated fatty acid, meaning it contains no double bonds between carbon atoms. This compound is notable for its extended carbon chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hentriacontanedioic acid can be synthesized through the oxidation of hentriacontane, a long-chain alkane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure complete oxidation of the terminal methyl groups to carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hentriacontane from natural sources such as peat wax or montan wax. The hentriacontane is then subjected to oxidative conditions to yield the desired dicarboxylic acid.
Análisis De Reacciones Químicas
Types of Reactions
Hentriacontanedioic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Substitution: Long-chain diesters.
Aplicaciones Científicas De Investigación
Hentriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of long-chain polymers and surfactants.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of hentriacontanedioic acid involves its interaction with lipid membranes and proteins. Its long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Hentriacontanoic acid: A similar long-chain fatty acid with a single carboxylic acid group.
Triacontanedioic acid: A dicarboxylic acid with a slightly shorter carbon chain (C30).
Dotriacontanedioic acid: Another long-chain dicarboxylic acid with 32 carbon atoms.
Uniqueness
Hentriacontanedioic acid is unique due to its specific chain length and the presence of two carboxylic acid groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
109606-76-0 |
|---|---|
Fórmula molecular |
C31H60O4 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
hentriacontanedioic acid |
InChI |
InChI=1S/C31H60O4/c32-30(33)28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)35/h1-29H2,(H,32,33)(H,34,35) |
Clave InChI |
LWGMOHWJLCZCLJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)

![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)





![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)



